8-(硬脂酰胺)-3,6-二氧代辛酸

描述

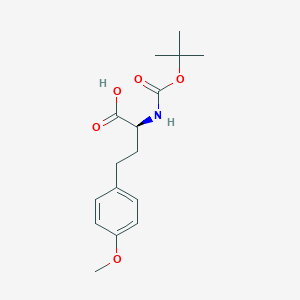

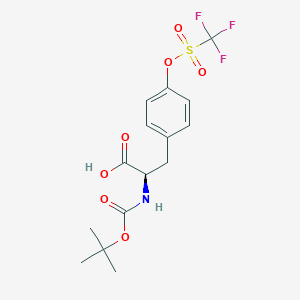

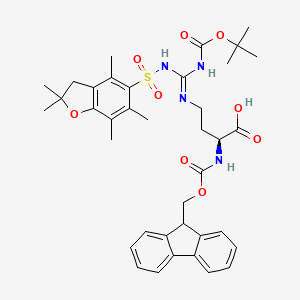

8-(Stearoylamido)-3,6-dioxaoctanoic acid is a useful research compound. Its molecular formula is C24H47NO5 and its molecular weight is 429.6 g/mol. The purity is usually 95%.

The exact mass of the compound 8-(Stearoylamido)-3,6-dioxaoctanoic acid is 429.34542360 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-(Stearoylamido)-3,6-dioxaoctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Stearoylamido)-3,6-dioxaoctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和分子结构

- 已使用 3,6-二氧代辛烷的衍生物探索了用硫代半氨基甲胂和氟代烷基(羟基)吡唑啉片段修饰的配体的合成。这项研究重点介绍了通过各种化学反应合成化合物及其使用 X 射线衍射进行的结构分析 (Filyakova 等人,2017)。

反应产物的结构

- 已经进行了 3,6-二氧代-1,8-(二-2,3-二氯马来酰亚胺)辛烷与 3,6-二氧代辛烷-1,8-二胺反应的研究,导致形成特定化合物。该研究涉及使用 X 射线结构调查进行的详细结构分析 (Ganin 等人,1992)。

席夫碱中的氢键和互变异构

- 对 1,8-二[N-2-氧苯基-水杨醛基]-3,6-二氧代辛烷和相关化合物进行的研究重点是它们的合成、表征和互变异构平衡的研究。该研究提供了对席夫碱中分子内氢键和互变异构的见解 (Yıldız 等人,1998)。

DNA 结合特性

- 对含有 8-氨基-3,6-二氧代辛酸单元的双-PNA(肽核酸)的合成和 DNA 结合特性的研究突出了其形成与互补寡核苷酸稳定的三链复合物的潜力。这项研究对于了解 DNA 结合机制具有重要意义 (Egholm 等人,1995)。

二氮二氧代[8]环烯的合成

- 已经研究了一类新的平面环辛四烯,二氮二氧代[8]环烯,使用 3,6-二羟基咔唑和它们的表征,包括光学和电化学性质。这有助于理解化学中的反芳香族化合物 (Hensel 等人,2013)。

固相酶促合成

- 使用包含 3,6-二氧代辛烷衍生物的基质固相酶促合成唾液酸路易斯 X 四糖的研究。这项研究提供了对酶促合成过程及其应用的见解 (Blixt 和 Norberg,1998)。

作用机制

Target of Action

Stearoyl-adoa, also known as 2-(2-(2-Stearamidoethoxy)ethoxy)acetic acid or 8-(Stearoylamido)-3,6-dioxaoctanoic acid, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, contributing to the proliferation, invasion, sternness, and chemoresistance of cancer cells .

Mode of Action

Stearoyl-adoa interacts with its target, SCD1, by inhibiting its activity . SCD1 is an endoplasmic reticulum enzyme that catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs), specifically oleate and palmitoleate from stearoyl-CoA and palmitoyl-CoA . By inhibiting SCD1, Stearoyl-adoa disrupts this conversion process, leading to a decrease in the production of MUFAs .

Biochemical Pathways

The inhibition of SCD1 by Stearoyl-adoa affects several biochemical pathways. SCD1 plays a crucial role in lipid biosynthesis, energy sensing, and the transduction signals that influence mitogenesis and tumorigenesis . By inhibiting SCD1, Stearoyl-adoa can disrupt these pathways, potentially leading to a decrease in cancer cell proliferation and survival .

Result of Action

The inhibition of SCD1 by Stearoyl-adoa results in a decrease in the production of MUFAs, which are major components of membrane phospholipids, cholesterol esters, and alkyl-diacylglycerol . This can lead to changes in cell membrane fluidity and signal transduction, potentially affecting cell growth and differentiation . In the context of cancer, this could result in decreased proliferation, invasion, sternness, and chemoresistance of cancer cells .

Action Environment

The action of Stearoyl-adoa can be influenced by various environmental factors. For instance, the regulation of SCD1, the target of Stearoyl-adoa, is known to be affected by factors such as metabolism, diet, tumor microenvironment, transcription factors, non-coding RNAs, and epigenetic modification . These factors could potentially influence the action, efficacy, and stability of Stearoyl-adoa.

生化分析

Biochemical Properties

Stearoyl-adoa plays a crucial role in biochemical reactions. It is primarily associated with the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 converts saturated fatty acids to monounsaturated fatty acids . The altered expression of SCD1, which can be influenced by Stearoyl-adoa, contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .

Cellular Effects

Stearoyl-adoa has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, alteration in SCD1 expression, which can be modulated by Stearoyl-adoa, changes the fatty acid profile of lipids in cells, producing diverse effects on cellular function .

Molecular Mechanism

The molecular mechanism of Stearoyl-adoa involves its interaction with biomolecules like SCD1 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Stearoyl-adoa change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Stearoyl-adoa vary with different dosages in animal models

Metabolic Pathways

Stearoyl-adoa is involved in metabolic pathways, particularly those involving the enzyme SCD1 . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

2-[2-[2-(octadecanoylamino)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)25-18-19-29-20-21-30-22-24(27)28/h2-22H2,1H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCZDCKAEPCEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)